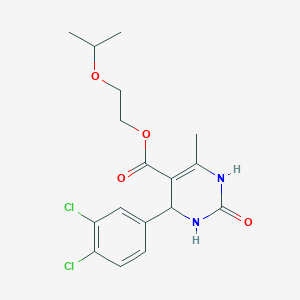![molecular formula C25H34N2O4 B394323 N,N'-bis[4-(pentyloxy)phenyl]propanediamide](/img/structure/B394323.png)
N,N'-bis[4-(pentyloxy)phenyl]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis[4-(pentyloxy)phenyl]propanediamide is a chemical compound with the molecular formula C25H34N2O4 and a molecular weight of 426.5 g/mol. This compound is characterized by the presence of two pentyloxyphenyl groups attached to a malonamide core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of N,N'-bis[4-(pentyloxy)phenyl]propanediamide typically involves the reaction of malonamide with 4-(pentyloxy)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
N,N'-bis[4-(pentyloxy)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pentyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N,N'-bis[4-(pentyloxy)phenyl]propanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N'-bis[4-(pentyloxy)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N,N'-bis[4-(pentyloxy)phenyl]propanediamide can be compared with other similar compounds, such as:
N~1~,N~3~-bis[4-acetylphenyl]malonamide: This compound has acetyl groups instead of pentyloxy groups, leading to different chemical and biological properties.
N~1~,N~3~-bis[4-methoxyphenyl]malonamide: The presence of methoxy groups instead of pentyloxy groups results in variations in reactivity and applications.
Properties
Molecular Formula |
C25H34N2O4 |
|---|---|
Molecular Weight |
426.5g/mol |
IUPAC Name |
N,N'-bis(4-pentoxyphenyl)propanediamide |
InChI |
InChI=1S/C25H34N2O4/c1-3-5-7-17-30-22-13-9-20(10-14-22)26-24(28)19-25(29)27-21-11-15-23(16-12-21)31-18-8-6-4-2/h9-16H,3-8,17-19H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
ONJKJWBIFSYJMP-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCCCCC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[benzyl(methyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394242.png)
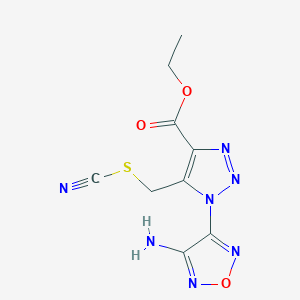
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394244.png)
![1-Amino-3-(3-bromophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B394245.png)
![ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394248.png)
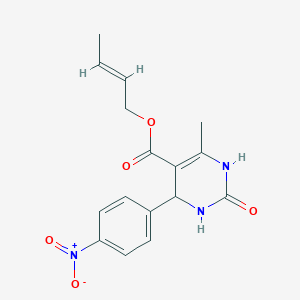
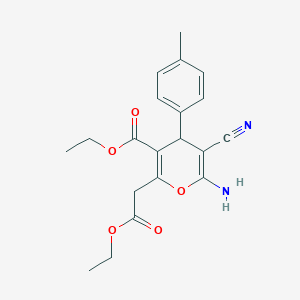
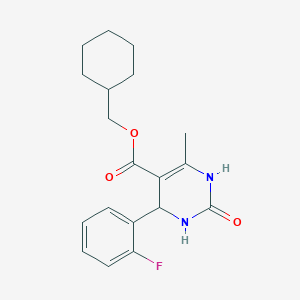
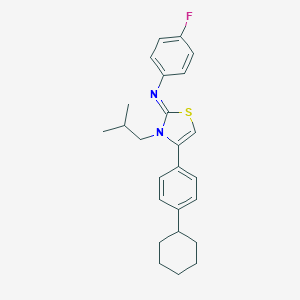

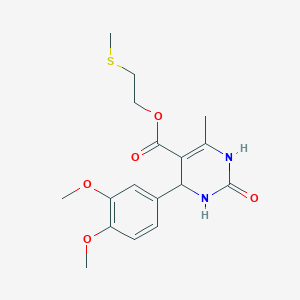
![(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394260.png)
